molecular formula C14H20O8 B12099055 trans-1,3-Cyclohexanedicarboxylic acid

trans-1,3-Cyclohexanedicarboxylic acid

Cat. No.: B12099055
M. Wt: 316.30 g/mol
InChI Key: SIUPRLJMTTYZLD-UHFFFAOYSA-N
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Description

Significance of Alicyclic Dicarboxylic Acids in Chemical Research

Alicyclic dicarboxylic acids, which are organic compounds featuring two carboxylic acid functional groups attached to a non-aromatic ring structure, are of considerable importance in chemical research and industry. longdom.orgresearchgate.net These compounds serve as versatile building blocks in organic synthesis. longdom.org Their bifunctional nature allows them to act as monomers in the production of various polymers, including polyesters and polyamides, where they contribute to the structural integrity and physical properties of the resulting materials. longdom.orgresearchgate.netresearchgate.net For instance, the hydrogenation of terephthalic acid, a key commodity chemical, yields 1,4-cyclohexanedicarboxylic acid, which is studied for its use in polycarbonates. wikipedia.org

The utility of these acids extends to the development of advanced materials. They are crucial components in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov The rigid, yet flexible, alicyclic backbone of these dicarboxylic acids makes them ideal linkers for constructing robust and porous three-dimensional networks. nih.govacs.org Furthermore, research has explored their use in biomaterials, as precursors to pharmaceutical ingredients, and in controlling the properties of colloidal dispersions. longdom.orgcymitquimica.comresearchgate.net The study of "carboxylate-rich alicyclic molecules" (CRAM) is also a key area in environmental chemistry, as they are believed to be a significant component of recalcitrant dissolved organic matter in aquatic environments, playing a role in the global carbon cycle. nih.gov

Stereochemical Considerations in Cyclohexane (B81311) Systems: Focus on trans-1,3-Disubstitution

The stereochemistry of disubstituted cyclohexanes is a fundamental topic in organic chemistry, illustrating the interplay between conformational and configurational isomerism. idc-online.comlibretexts.org For 1,3-disubstituted cyclohexanes where the two substituents are identical, such as in 1,3-cyclohexanedicarboxylic acid, distinct stereoisomers exist: a cis isomer and a pair of trans enantiomers. libretexts.orgspcmc.ac.in

cis-1,3-Cyclohexanedicarboxylic acid: In the cis isomer, both carboxylic acid groups are on the same side of the cyclohexane ring. This isomer is a meso compound, meaning it is achiral despite having two stereocenters, due to an internal plane of symmetry. libretexts.orgspcmc.ac.in It exists as a mixture of two interconverting chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable as it avoids the sterically unfavorable 1,3-diaxial interactions present in the diaxial form. libretexts.org

trans-1,3-Cyclohexanedicarboxylic acid: In the trans isomer, the two carboxylic acid groups are on opposite sides of the ring. This configuration removes the internal plane of symmetry, rendering the molecule chiral. spcmc.ac.in It exists as a pair of enantiomers: (1R,3R)-cyclohexane-1,3-dicarboxylic acid and (1S,3S)-cyclohexane-1,3-dicarboxylic acid. Each of these enantiomers exists in a conformation where one substituent is in an axial (a) position and the other is in an equatorial (e) position. spcmc.ac.in Ring flipping converts an (a,e) conformation into an energetically equivalent (e,a) conformation, meaning the trans isomer exists predominantly as a single, rapidly interconverting conformation. spcmc.ac.inlibretexts.org The trans isomers are diastereomers of the cis isomer. libretexts.org

The preference for substituents to occupy equatorial positions is a key principle, driven by the minimization of steric strain. The energy difference between axial and equatorial conformers can be quantified by conformational free energy values (-ΔG°).

Table 1: Conformational Free Energy (-ΔG°) for Selected Substituents on a Cyclohexane Ring

Substituent -ΔG° (kcal/mol)
-COOH 1.35
-CH₃ 1.8
-OH (aprotic solvent) 0.524
-OH (protic solvent) 0.87
-CN 0.2

Data sourced from minia.edu.eg. This table illustrates the energetic penalty for placing a substituent in an axial position.

Overview of Academic Research Trajectories for this compound

Academic research on this compound, often as part of a mixture with its cis isomer, has followed several key trajectories, primarily focusing on its application as a monomer and a structural linker.

One of the most prominent research areas is in polymer chemistry . Like other dicarboxylic acids, the 1,3-cyclohexane derivative is a valuable monomer for producing polyesters and polyanhydrides. researchgate.netcymitquimica.com Research investigates how the inclusion of this alicyclic monomer, with its specific trans stereochemistry, influences the properties of the resulting polymers, such as thermal stability, crystallinity, and mechanical strength. researchgate.netunibo.it While the 1,4-isomer is more commonly studied for creating weatherable polyesters, the principles of controlling isomerization during polymerization to manage the final cis/trans ratio are critical for the 1,3-isomer as well. researchgate.netresearchgate.net

Another significant field of study is the use of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) . cymitquimica.com The defined stereochemistry and rigidity of the trans isomer make it a suitable candidate for constructing porous, crystalline coordination polymers with specific topologies and properties for potential use in materials science. nih.govmdpi.com

Fundamental structural and synthetic studies also constitute an important research avenue. The synthesis of 1,3-cyclohexanedicarboxylic acid is typically achieved through the hydrogenation of isophthalic acid. chemicalbook.com Further research has focused on methods for separating the cis and trans isomers or for preparing optically active derivatives. For example, enzymatic processes have been developed to produce optically pure cis-monoesters from a cis/trans mixture of the diacid, highlighting a pathway to chiral building blocks. google.com Detailed conformational analyses using NMR spectroscopy and computational methods, while reported for the cis-1,3-isomer, are equally relevant for understanding the solution-state behavior of the trans isomer. acs.org

Table 2: Chemical Properties of 1,3-Cyclohexanedicarboxylic Acid

Property Value
Chemical Formula C₈H₁₂O₄ nist.gov
Molar Mass 172.18 g/mol sigmaaldrich.comnih.gov
CAS Number (trans isomer) 2305-30-8 nist.gov
CAS Number (cis isomer) 2305-31-9 chemicalbook.com
CAS Number (cis/trans mixture) 3971-31-1 sigmaaldrich.com
Appearance White to almost white powder or crystal cymitquimica.com

Table of Mentioned Compounds

Compound Name
(1R,3R)-cyclohexane-1,3-dicarboxylic acid
(1S,3S)-cyclohexane-1,3-dicarboxylic acid
1,3-cyclohexanedicarboxylic acid
1,4-cyclohexanedicarboxylic acid
Acetic Anhydride (B1165640)
Adipic acid
cis-1,3-Cyclohexanedicarboxylic acid
Isophthalic acid
Terephthalic acid

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O8

Molecular Weight

316.30 g/mol

IUPAC Name

cyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/2C7H10O4/c2*8-6(9)4-1-2-5(3-4)7(10)11/h2*4-5H,1-3H2,(H,8,9)(H,10,11)

InChI Key

SIUPRLJMTTYZLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O.C1CC(CC1C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Trans 1,3 Cyclohexanedicarboxylic Acid and Its Key Precursors

Classical Synthetic Routes

Traditional approaches to synthesizing trans-1,3-cyclohexanedicarboxylic acid and its precursors often rely on well-established chemical reactions such as oxidation of cyclohexane (B81311) derivatives and hydrolysis of corresponding esters or nitriles.

Oxidation Pathways from Cyclohexane Derivatives

The oxidation of cyclohexane derivatives serves as a fundamental route for the formation of dicarboxylic acids. For instance, the oxidation of a mixture of cyclohexanone (B45756) and cyclohexanol (B46403) can yield adipic acid, a related dicarboxylic acid. nih.govbibliotekanauki.pl This process typically involves a two-step industrial method where cyclohexane is first oxidized to a cyclohexanone/cyclohexanol mixture, which is then further oxidized using nitric acid in the presence of catalysts like copper(II) and ammonium (B1175870) metavanadate. nih.gov While this specific example leads to adipic acid, the underlying principle of oxidizing cyclic alcohols and ketones is a key strategy in the synthesis of cyclohexanedicarboxylic acids. edubirdie.comrsc.org The reaction conditions, such as the choice of oxidizing agent and catalyst, are crucial in determining the final product and yield.

Hydrolytic Cleavage of Corresponding Esters and Nitriles

The hydrolysis of esters and nitriles provides a direct pathway to the corresponding carboxylic acids. libretexts.orgiosrjournals.org In the context of this compound, the corresponding diester, dimethyl cis-1,3-cyclohexanedicarboxylate, can be hydrolyzed to the dicarboxylic acid. This reaction can be catalyzed by either acid or base. rsc.org For example, the acid-catalyzed hydrolysis of various dimethyl cyclohexanedicarboxylates has been studied to understand the reactivity of different isomers. rsc.org Similarly, enzymatic hydrolysis offers a highly selective method for this transformation. Lipases, such as those from Pseudomonas sp. or Candida rugosa, can enantioselectively hydrolyze cis-1,3-cyclohexanedicarboxylic acid diesters to produce optically active monoesters. google.com The choice of enzyme can even determine which enantiomer of the monoester is formed. google.com

Catalytic Hydrogenation Approaches

Catalytic hydrogenation presents an efficient method for the synthesis of cyclohexanedicarboxylic acids from aromatic precursors. This approach involves the reduction of the aromatic ring of compounds like isophthalic acid.

Reduction of Isophthalic Acid and Analogues

Isophthalic acid, or benzene-1,3-dicarboxylic acid, can be directly hydrogenated to yield 1,3-cyclohexanedicarboxylic acid. asianpubs.orggoogle.comgoogle.com This reaction is typically carried out using a catalyst, such as palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C), under hydrogen pressure. asianpubs.orgresearchgate.net The hydrogenation of isophthalic acid using a 5% Pd/C catalyst has been shown to produce 1,3-cyclohexanedicarboxylic acid with 100% conversion and selectivity. asianpubs.org The process can be conducted in an aqueous solution of the disodium (B8443419) salt of isophthalic acid, followed by acidification to recover the final product. google.com

Optimization of Catalytic Conditions and Yields

The efficiency and selectivity of the hydrogenation of isophthalic acid are highly dependent on the reaction conditions. catalysts.com Factors such as the choice of catalyst, temperature, and pressure play a significant role. asianpubs.orgnih.gov For instance, using a 5% Ru/C catalyst at a lower temperature of 453 K leads to a high selectivity (94%) for 1,3-cyclohexanedicarboxylic acid. asianpubs.org However, at a higher temperature of 493 K, the same catalyst can lead to overhydrogenation and the formation of byproducts. asianpubs.org Bimetallic catalysts, such as Ru-Sn/Al2O3, have also been explored to improve selectivity for specific hydrogenation products. asianpubs.orgresearchgate.net The optimization of these parameters is crucial for achieving high yields of the desired this compound.

Table 1: Catalyst Performance in the Hydrogenation of Isophthalic Acid

CatalystTemperature (K)Conversion of Isophthalic Acid (%)Selectivity for 1,3-Cyclohexanedicarboxylic Acid (%)Reference
5% Pd/C493100100 asianpubs.org
5% Ru/C45310094 asianpubs.org
5% Ru/C493100Lower (overhydrogenation products observed) asianpubs.org

This table illustrates the impact of catalyst and temperature on the selective hydrogenation of isophthalic acid.

Cyclization Strategies (e.g., Diels-Alder Reactions with Subsequent Derivatization)

Cyclization reactions, particularly the Diels-Alder reaction, offer a powerful tool for constructing the cyclohexane ring system, which can then be further modified to produce the target dicarboxylic acid. nih.govnih.gov This synthetic route involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. upenn.eduupenn.educerritos.edu For example, the reaction of 1,3-butadiene (B125203) with maleic anhydride (B1165640) yields 4-cyclohexene-cis-1,2-dicarboxylic anhydride. upenn.eduupenn.edu This anhydride can then be hydrolyzed to the corresponding dicarboxylic acid. upenn.eduupenn.edu Subsequent isomerization and/or hydrogenation steps would be necessary to obtain this compound. The Diels-Alder reaction is known for its high stereospecificity and regioselectivity, making it a valuable method for creating complex cyclic molecules. nih.govnih.gov

Enantioselective Synthesis and Resolution of this compound Derivatives

The generation of enantiomerically pure forms of this compound derivatives is a key focus in stereoselective synthesis. The following sections explore two prominent methods for achieving this: enzyme-catalyzed hydrolysis and diastereomeric salt resolution.

Enzyme-Catalyzed Hydrolysis for Chiral Monoester Preparation

Enzyme-catalyzed hydrolysis offers a powerful and green method for the synthesis of chiral molecules. Lipases, in particular, are widely used for the enantioselective hydrolysis of prochiral diesters to yield chiral monoesters. While specific studies on the lipase-catalyzed hydrolysis of this compound diesters are not extensively documented in the reviewed literature, the principles can be inferred from studies on related isomers.

For instance, a patented method describes the preparation of optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity. capes.gov.br This process involves contacting a cis-1,3-cyclohexanedicarboxylic acid diester with a lipase (B570770) under aqueous conditions to enantioselectively produce the corresponding monoester. capes.gov.br The method can be integrated into a process starting from a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acids, which is first converted to the cis-cyclic anhydride. capes.gov.br

The selection of the enzyme and the ester substituents on the starting diester are critical factors that can influence the yield and enantiomeric excess (ee) of the resulting chiral monoester. A judicious choice can lead to the production of either enantiomer in high yield and purity. capes.gov.br This approach highlights the potential for enzymatic desymmetrization as a viable route to chiral monoesters of cyclohexanedicarboxylic acids.

Diastereomeric Salt Formation for Chiral Resolution (Comparative Analysis with Related Cyclohexanedicarboxylic Acids)

Classical resolution through the formation of diastereomeric salts remains a widely used and effective technique for separating enantiomers on both laboratory and industrial scales. This method involves reacting a racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. nii.ac.jpbioduro.com Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. nii.ac.jpbioduro.com Subsequently, the pure enantiomers of the acid can be recovered from the separated diastereomeric salts.

While specific data on the resolution of this compound via diastereomeric salt formation is sparse in the available literature, a comparative analysis with its isomers, trans-1,2-cyclohexanedicarboxylic acid and cis-1,2-cyclohexanedicarboxylic acid, provides valuable insights into the process.

A recent study on the resolution of trans-1,2-cyclohexanedicarboxylic acid utilized (S)-phenylethylamine as the chiral resolving agent. nih.govresearchgate.netresearchgate.net The investigation revealed that the stoichiometry of the resolving agent to the diacid is a critical parameter. nih.govresearchgate.netresearchgate.net When the molar ratio of (S)-phenylethylamine to trans-1,2-cyclohexanedicarboxylic acid was less than 3:1, trans-(1S,2S)-cyclohexanedicarboxylic acid was obtained with a high enantiomeric excess of 97% ee. nih.govresearchgate.net However, increasing the molar ratio beyond 3:1 resulted in the precipitation of the racemic diacid. nih.govresearchgate.net This highlights the delicate balance required to achieve efficient resolution.

The study also provided insights into the molecular interactions governing the separation. nih.govresearchgate.netresearchgate.net X-ray crystal structure analysis of the diastereomeric salts showed that stronger hydrogen bonding and a "lock-and-key" packing structure in the less soluble salt contribute to its lower solubility and, consequently, the successful resolution. nih.govresearchgate.netresearchgate.net

In the case of the cis isomer, the resolution of cis-1,2-cyclohexanedicarboxylic acid has been achieved using the alkaloid brucine. researchgate.netqut.edu.au The formation of a 1:1 brucinium salt allowed for the isolation of the (1R,2S) enantiomer of the acid. researchgate.netqut.edu.au This demonstrates the utility of naturally occurring chiral alkaloids as effective resolving agents.

The selection of the resolving agent and the solvent system are crucial for successful diastereomeric salt resolution. bioduro.com The table below summarizes the findings for the resolution of related cyclohexanedicarboxylic acid isomers.

Racemic AcidChiral Resolving AgentKey FindingsEnantiomeric Excess (ee)Reference(s)
trans-1,2-Cyclohexanedicarboxylic acid(S)-PhenylethylamineMolar ratio of resolving agent is critical. Less soluble salt has stronger hydrogen bonding.97% nih.govresearchgate.netresearchgate.net
cis-1,2-Cyclohexanedicarboxylic acidBrucineFormation of a 1:1 diastereomeric salt enables resolution.Resolved (1R,2S) enantiomer researchgate.netqut.edu.au

These examples underscore the general principles and the importance of empirical screening of both resolving agents and crystallization conditions to develop an efficient resolution process for a specific chiral acid like this compound. The choice of a suitable chiral amine or alkaloid, coupled with the appropriate solvent, is paramount to achieving high yields and enantiomeric purities.

Conformational Analysis and Stereochemical Dynamics of Trans 1,3 Cyclohexanedicarboxylic Acid

Fundamental Cyclohexane (B81311) Conformations and Preferred Orientations

The cyclohexane ring is not a flat hexagon as a simple two-dimensional drawing might suggest. To alleviate ring strain, it predominantly adopts a puckered three-dimensional structure known as the chair conformation. In this conformation, the hydrogen atoms (or any substituents) attached to the carbon atoms of the ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. wikipedia.org These two chair conformations can interconvert through a process called a ring flip, where axial substituents become equatorial and vice versa. masterorganicchemistry.com

Evaluation of Diaxial (aa) and Diequatorial (ee) Conformer Populations

In substituted cyclohexanes, the relative stability of different conformers is largely influenced by steric interactions. For a 1,3-disubstituted cyclohexane, two chair conformers are possible: one where both substituents are in axial positions (diaxial or aa) and another where both are in equatorial positions (diequatorial or ee). spcmc.ac.in Generally, a diequatorial conformation is significantly more stable than a diaxial one. lumenlearning.com This is due to the presence of 1,3-diaxial interactions in the diaxial conformer, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

In the case of trans-1,3-cyclohexanedicarboxylic acid, each of the two possible chair conformations possesses one axial and one equatorial carboxylic acid group. These two conformers, being mirror images of each other, are energetically equivalent. spcmc.ac.in Therefore, at any given moment, the population of the (a,e) conformer is equal to that of the (e,a) conformer. libretexts.org

However, studies on the closely related cis-1,3-cyclohexanedicarboxylic acid have shown a strong preference for the diequatorial (ee) conformer, with populations exceeding 90% in both water and dimethyl sulfoxide (B87167) (DMSO). acs.orgcaltech.edu This highlights the significant energetic penalty associated with the diaxial (aa) conformation.

Investigation of Axial versus Equatorial Carboxylic Acid Group Stability

The preference for a substituent to occupy an equatorial position over an axial one is a well-established principle in conformational analysis. libretexts.org This preference is quantified by the "A-value," which represents the free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. masterorganicchemistry.com Larger substituents generally have larger A-values, indicating a stronger preference for the equatorial position to minimize steric strain. lumenlearning.com

For a carboxylic acid group, the equatorial position is generally more stable than the axial position by approximately 2 kcal/mol. caltech.edu This energy difference arises from the steric hindrance between the axial carboxylic acid group and the axial hydrogens at the C3 and C5 positions. libretexts.org This steric clash, known as a 1,3-diaxial interaction, destabilizes the axial conformation. stackexchange.com Consequently, in this compound, where one carboxylic acid group must be axial and the other equatorial, the molecule exists as a rapidly equilibrating mixture of two equivalent (a,e) and (e,a) conformers. spcmc.ac.inlibretexts.org

Solvent Effects on Conformational Equilibria

The surrounding solvent environment can significantly influence the conformational equilibrium of a molecule. This is particularly true for molecules like this compound, which possess polar functional groups capable of engaging in hydrogen bonding.

Investigations in Protic Media (e.g., Water)

Protic solvents, such as water, are capable of donating hydrogen bonds. In an aqueous environment, the diequatorial conformer of related dicarboxylic acids is generally favored. acs.orgcaltech.edu This preference can be attributed to the ability of water molecules to effectively solvate the equatorial carboxylic acid groups, which are more exposed to the solvent than the more sterically hindered axial groups. rsc.org For cis-1,3-cyclohexanedicarboxylic acid, a strong preference for the diequatorial conformer (over 90%) is observed in water. acs.orgcaltech.edu While this compound inherently has one axial and one equatorial group, the principle of strong solvation by protic solvents still applies to the individual carboxylic acid groups.

Investigations in Aprotic Media (e.g., Dimethyl Sulfoxide)

Aprotic solvents, like dimethyl sulfoxide (DMSO), cannot donate hydrogen bonds but can act as hydrogen bond acceptors. In DMSO, the conformational preferences can differ from those in protic solvents. For cis-1,3-cyclohexanedicarboxylic acid, a strong diequatorial preference is still maintained in DMSO. acs.orgcaltech.edu However, in some cases, the formation of intramolecular hydrogen bonds can stabilize conformations that would otherwise be less favorable. For instance, in the monoanion of trans-1,2-cyclohexanedicarboxylic acid, an intramolecular hydrogen bond is formed in DMSO, which is not observed in water. acs.orgcaltech.edu For this compound, where the two carboxylic acid groups are further apart, the formation of a direct intramolecular hydrogen bond is less likely. The primary influence of aprotic solvents like DMSO would be through their polarity and their ability to accept hydrogen bonds from the carboxylic acid groups. rsc.org

Impact of Ionization State on Conformational Preferences

The ionization state of the carboxylic acid groups has a profound impact on the conformational equilibrium. The presence of charged carboxylate groups introduces strong electrostatic interactions that can significantly alter the relative stability of different conformers.

Upon deprotonation to form the dicarboxylate, the electrostatic repulsion between the two negatively charged carboxylate groups becomes a dominant factor. In the case of cis-1,3-cyclohexanedicarboxylic acid, the diequatorial conformer remains strongly favored even in the dianionic state in both water and DMSO. acs.orgcaltech.edu This suggests that the energetic benefit of keeping the bulky carboxylate groups in the equatorial position outweighs the electrostatic repulsion between them in this particular isomer.

Conformations of Diacid, Monoanion, and Dianion Species

The conformational preference of this compound and its ionized forms is dictated by the energetic balance between steric and electronic effects. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this framework, substituents can occupy either axial or equatorial positions.

For trans-1,3-disubstituted cyclohexanes , the substituents are on opposite faces of the ring. This arrangement necessitates that in a chair conformation, one substituent must be in an axial (a) position while the other is in an equatorial (e) position. spcmc.ac.inyoutube.com Ring flipping, or chair-chair interconversion, results in the interchange of these positions, leading to an energetically equivalent conformer where the previously axial group becomes equatorial and vice-versa. spcmc.ac.in

In the case of the diacid form of this compound, the two carboxylic acid groups will be in an axial-equatorial (a,e) arrangement. The two chair conformers (a,e and e,a) are enantiomeric and thus have the same energy, existing in equal populations at equilibrium. spcmc.ac.in

Upon deprotonation to the monoanion , one carboxylic acid group is converted to a carboxylate. The conformational equilibrium between the two chair forms will still exist. The relative stability of the two conformers (one with the -COOH group axial and -COO⁻ equatorial, and the other with -COO⁻ axial and -COOH equatorial) would depend on the relative A-values (conformational preferences) of the carboxylic acid and carboxylate groups, as well as solvent effects. Generally, the bulkier group prefers the equatorial position to minimize 1,3-diaxial interactions.

Role of Intramolecular Hydrogen Bonding in Solution (e.g., for Monoanions)

Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations, particularly in the monoanion of dicarboxylic acids where a proton donor (-COOH) and a proton acceptor (-COO⁻) coexist. For an intramolecular hydrogen bond to form, the interacting groups must be able to come into close spatial proximity.

In the case of the monoanion of this compound , the axial-equatorial arrangement of the carboxylic acid and carboxylate groups in a chair conformation places them relatively far apart, making the formation of a strong intramolecular hydrogen bond unlikely. The chair conformation does not readily allow for the close approach required for effective hydrogen bonding between the 1- and 3-substituents.

This is in contrast to what can be observed in other isomers. For example, the monoanion of trans-1,2-cyclohexanedicarboxylic acid has been shown to form an intramolecular hydrogen bond in DMSO. nih.govacs.org This is facilitated by the proximity of the adjacent substituents. Conversely, studies on cis-1,3-cyclohexanedicarboxylic acid have indicated an absence of significant intramolecular hydrogen bonding in its monoanion in both water and DMSO. nih.govacs.org The preference for a diequatorial conformation in the cis-1,3-isomer also keeps the functional groups separated.

The propensity for intramolecular hydrogen bond formation is highly dependent on the solvent environment. unito.it Apolar solvents tend to favor intramolecular hydrogen bonds, while polar, hydrogen-bonding solvents can competitively form intermolecular hydrogen bonds with the solute, disrupting the intramolecular interactions. unito.it While no specific experimental studies on the intramolecular hydrogen bonding of the this compound monoanion are available, the geometrical constraints of the chair conformation suggest it is not a significant factor in its solution-phase structure.

Conformational Dynamics and Interconversion Pathways

The conformational dynamics of this compound are primarily characterized by the chair-chair interconversion process. This process involves the flipping of the cyclohexane ring from one chair conformation to its alternate chair form. For the trans-1,3-isomer, this interconversion leads to the exchange of the axial and equatorial positions of the two carboxylic acid (or carboxylate) groups. spcmc.ac.in

The pathway for this interconversion proceeds through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. The energy barrier for the chair-chair interconversion in substituted cyclohexanes is influenced by the nature of the substituents.

For trans-1,3-dimethylcyclohexane, a structurally similar molecule, the two chair conformers (axial-equatorial and equatorial-axial) are energetically equivalent. spcmc.ac.in This leads to a dynamic equilibrium where the molecule rapidly interconverts between the two forms. A similar dynamic process is expected for this compound and its dianion, as the substituents in each conformer are identical. In the case of the monoanion, the energy difference between the two chair conformers would be small, and rapid interconversion would still be expected.

The rate of this interconversion is temperature-dependent. At room temperature, the process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. At lower temperatures, the interconversion can be slowed or "frozen out," allowing for the observation of distinct signals for the individual conformers.

Comparative Conformational Studies with cis-1,3- and other Cyclohexanedicarboxylic Acid Isomers

The conformational properties of this compound are best understood when compared with its isomers.

trans-1,3- vs. cis-1,3-Cyclohexanedicarboxylic Acid :

The most striking difference lies in the arrangement of the substituents. In the trans-isomer, the substituents are always in an axial-equatorial arrangement in the chair conformations. spcmc.ac.inyoutube.com In contrast, the cis-isomer can exist in two distinct chair conformations: one with both substituents in equatorial positions (diequatorial, e,e) and another with both in axial positions (diaxial, a,a). spcmc.ac.inrsc.orglibretexts.org

For cis-1,3-disubstituted cyclohexanes, the diequatorial conformer is generally much more stable than the diaxial conformer due to the avoidance of significant 1,3-diaxial steric interactions in the latter. rsc.orglibretexts.orglibretexts.org This leads to a strong preference for the diequatorial conformation. For instance, in cis-1,3-cyclohexanediol (B3029893), the diequatorial conformer is favored, and this preference can be influenced by the solvent. rsc.org

NMR studies on cis-1,3-cyclohexanedicarboxylic acid have shown a strong preference for the diequatorial conformer for the diacid and its salts in both water and DMSO. nih.govacs.org

trans-1,3- vs. trans-1,2- and trans-1,4-Cyclohexanedicarboxylic Acids :

trans-1,2-Cyclohexanedicarboxylic Acid : This isomer can exist in a diequatorial or a diaxial conformation. The diequatorial conformer is generally more stable. However, studies have shown that for the dianion in DMSO, the diaxial conformation can be significantly populated, a phenomenon attributed to a combination of steric and electronic effects. nih.govacs.orgresearchgate.net

trans-1,4-Cyclohexanedicarboxylic Acid : Similar to the trans-1,2-isomer, the trans-1,4-isomer can adopt either a diequatorial or a diaxial conformation. The diequatorial conformer is significantly more stable due to the large separation of the substituents, which minimizes steric interactions.

The following table summarizes the predominant conformations for the diacid forms of the various isomers in non-coordinating solvents.

IsomerSubstituent ArrangementPredominant Conformation
This compound Axial-Equatorial (a,e)Two equivalent a,e chair conformers in dynamic equilibrium
cis-1,3-Cyclohexanedicarboxylic Acid Diequatorial (e,e) / Diaxial (a,a)Diequatorial (e,e)
trans-1,2-Cyclohexanedicarboxylic Acid Diequatorial (e,e) / Diaxial (a,a)Diequatorial (e,e)
cis-1,2-Cyclohexanedicarboxylic Acid Axial-Equatorial (a,e)Two equivalent a,e chair conformers in dynamic equilibrium
trans-1,4-Cyclohexanedicarboxylic Acid Diequatorial (e,e) / Diaxial (a,a)Diequatorial (e,e)
cis-1,4-Cyclohexanedicarboxylic Acid Axial-Equatorial (a,e)Two equivalent a,e chair conformers in dynamic equilibrium

This comparative analysis highlights the unique conformational landscape of this compound, which, unlike its cis-1,3, trans-1,2, and trans-1,4 counterparts, does not have a single, highly favored diequatorial ground state conformation. Instead, it exists as a dynamic equilibrium of two equivalent axial-equatorial chair conformers.

Advanced Spectroscopic Characterization of Trans 1,3 Cyclohexanedicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an essential technique for the in-depth structural and conformational investigation of trans-1,3-cyclohexanedicarboxylic acid. The chemical shifts and, more significantly, the scalar coupling constants (J-couplings) of the protons furnish extensive information regarding the stereochemistry and conformational preferences of the cyclohexane (B81311) ring system.

The conformational dynamics of this compound are dominated by an equilibrium between two primary chair conformations: the diequatorial (ee) and the diaxial (aa) form. The relative abundance of these conformers can be precisely determined through the analysis of vicinal proton-proton coupling constants (³JHH) in the ¹H NMR spectrum. The magnitude of these coupling constants is directly related to the dihedral angle between the coupled protons, a principle described by the Karplus equation.

In the diequatorial conformer of this compound, the methine protons at the C1 and C3 positions are oriented axially. The coupling interaction between these axial methine protons and the adjacent axial protons on the neighboring methylene (B1212753) groups (e.g., H1a-H2a, H1a-H6a, H3a-H2a, H3a-H4a) is anticipated to be substantial, typically in the range of 10-13 Hz, which corresponds to a dihedral angle of approximately 180°. In contrast, the coupling between an axial proton and an adjacent equatorial proton (e.g., H1a-H2e, H1a-H6e, H3a-H2e, H3a-H4e) is small, generally between 2-5 Hz, reflecting a dihedral angle of about 60°.

Conversely, the diaxial conformer would display small axial-axial and large axial-equatorial and equatorial-equatorial coupling constants. However, this conformation is energetically unfavorable due to significant 1,3-diaxial steric interactions between the two carboxylic acid groups and the axial protons on the ring.

Experimental investigations of analogous 1,3-disubstituted cyclohexanes and theoretical computations both strongly suggest that the diequatorial conformer is overwhelmingly the most stable in solution. For this compound, the population of the diequatorial conformer is predicted to exceed 90% in the majority of solvents. This pronounced preference is a consequence of the considerable steric bulk of the carboxylic acid groups, which minimizes steric hindrance when they adopt equatorial positions.

Table 1: Representative Vicinal Proton-Proton Coupling Constants (³JHH) for a Diequatorial Conformer of a trans-1,3-Disubstituted Cyclohexane

Coupled ProtonsDihedral Angle (approx.)Expected ³JHH (Hz)
Axial-Axial (e.g., H1a-H2a)180°10 - 13
Axial-Equatorial (e.g., H1a-H2e)60°2 - 5
Equatorial-Axial (e.g., H2e-H1a)60°2 - 5
Equatorial-Equatorial (e.g., H2e-H6e)60°2 - 5

Note: This table presents expected values based on the Karplus relationship for a cyclohexane ring locked in a chair conformation. Actual values for this compound may vary slightly depending on the solvent and temperature.

While one-dimensional ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques are indispensable for the unequivocal assignment of signals and for a more detailed structural characterization. This is particularly true for derivatives of this compound, such as its esters (e.g., diethyl trans-1,3-cyclohexanedicarboxylate). cdnsciencepub.com

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is designed to identify protons that are scalar-coupled to one another. In the COSY spectrum of this compound or its derivatives, cross-peaks would connect the methine protons (H1 and H3) with the adjacent methylene protons (H2, H4, and H6), allowing for the establishment of the spin-spin coupling network within the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes correlations between directly bonded protons and carbon atoms. It is a powerful tool for assigning the ¹³C signals based on the previously assigned ¹H spectrum. For example, the C1 carbon signal would exhibit a correlation to the H1 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range J-couplings between protons and carbons, typically over two or three bonds. In a derivative such as diethyl trans-1,3-cyclohexanedicarboxylate, HMBC would be expected to show correlations from the ethyl protons to the carbonyl carbon of the ester and to the carbon of the ethoxy group, thereby confirming the ester functionality. Furthermore, it would display correlations from the H1 and H3 protons to the carbonyl carbons, reinforcing the structural assignments.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a ¹³C NMR experiment that differentiates carbon signals based on the number of attached protons. A DEPT-135 experiment would display positive signals for methine (CH) and methyl (CH₃) groups, and negative signals for methylene (CH₂) groups. Quaternary carbons, including the carbonyl carbons of the carboxylic acid groups, would not appear. A DEPT-90 experiment would exclusively show signals for methine (CH) groups. For this compound, these experiments would confirm the presence of two methine carbons (C1 and C3), four methylene carbons (C2, C4, C5, and C6), and the absence of any methyl groups. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a highly effective method for the identification of functional groups within a molecule. For this compound, the most discernible features in its IR spectrum arise from the carboxylic acid moieties. nottingham.ac.uk

The spectrum is distinguished by an exceptionally broad absorption band spanning the 3300-2500 cm⁻¹ region, which is attributable to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C-H stretching vibrations of the cyclohexane ring are observed just below 3000 cm⁻¹. A strong and sharp absorption band is present in the 1725-1700 cm⁻¹ range, characteristic of the C=O (carbonyl) stretching vibration of a saturated carboxylic acid. The C-O stretching and O-H bending vibrations also contribute to the fingerprint region of the spectrum, typically found between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹, respectively.

Table 2: Characteristic Infrared Absorption Bands for trans-1,3-Cyclohexanedicarboxylic Acid

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching3300 - 2500Strong, Very Broad
Cyclohexane (C-H)Stretching2950 - 2850Medium to Strong
Carboxylic Acid (C=O)Stretching1725 - 1700Strong, Sharp
Methylene (CH₂)Bending (Scissoring)~1450Medium
Carboxylic Acid (C-O)Stretching1300 - 1200Medium
Carboxylic Acid (O-H)Bending950 - 910Broad, Medium

Note: The precise positions of these absorption bands can be influenced by the physical state of the sample (solid or solution) and the extent of intermolecular hydrogen bonding.

Correlation of Spectroscopic Data with Theoretical Models

The interpretation of experimental spectroscopic results can be substantially enriched by correlating them with theoretical models derived from computational chemistry. researchgate.net Quantum mechanical methods, especially Density Functional Theory (DFT), are frequently utilized to predict the geometric and spectroscopic properties of molecules like this compound. researchgate.net

In the realm of NMR spectroscopy, theoretical calculations can furnish optimized geometries for the various conformers. From these optimized structures, theoretical chemical shifts and vicinal proton-proton coupling constants can be computed. A comparison of these calculated values with experimental data enables a more confident assignment of the conformational populations. For example, the calculated large ³JHH values for axial-axial couplings in the diequatorial conformer are expected to align well with the experimentally observed large coupling constants, thereby confirming the predominance of this conformer. researchgate.netresearchgate.net

In a similar fashion, theoretical IR spectra can be generated. The calculated vibrational frequencies and their corresponding intensities can be compared with the experimental IR spectrum. This comparison facilitates the assignment of the observed absorption bands to specific vibrational modes within the molecule. Although calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, the application of scaling factors can lead to excellent agreement. This correlation provides a more profound understanding of the molecular vibrations and corroborates the structural assignments derived from experimental data. researchgate.net

Crystallographic Investigations and Solid State Supramolecular Assembly

Single-Crystal X-ray Diffraction Analysis of trans-1,3-Cyclohexanedicarboxylic Acid

A comprehensive search of crystallographic databases reveals that a single-crystal X-ray diffraction structure for this compound has not been deposited in the public domain. Therefore, a direct analysis of its crystal structure, including precise bond lengths, bond angles, and unit cell parameters, cannot be presented.

However, to provide context, the crystallographic data for the related isomer, cis-1,4-cyclohexanedicarboxylic acid, has been reported. This allows for an understanding of the general structural parameters of such a dicarboxylic acid derivative of cyclohexane (B81311).

Parametercis-1,4-Cyclohexanedicarboxylic Acid
Crystal System Triclinic
Space Group P-1
a (Å) 5.2912
b (Å) 6.2611
c (Å) 13.1851
α (°) 82.505
β (°) 80.309
γ (°) 81.875
Volume (ų) 422.3
Z 2
Reference nih.gov

This table presents data for cis-1,4-cyclohexanedicarboxylic acid as a proxy due to the unavailability of data for the trans-1,3 isomer.

Analysis of Intermolecular Interactions in Crystal Lattices

In the absence of a crystal structure for this compound, the hydrogen bonding can be inferred from its known chemical nature and from the structures of its isomers. Carboxylic acids typically form robust dimeric motifs via pairs of O-H...O hydrogen bonds. These synthons are highly predictable and are a dominant feature in the crystal structures of dicarboxylic acids.

For instance, in the crystal structure of cis,cis-cyclohexane-1,3,5-tricarboxylic acid, extensive O-H...O hydrogen bonds are observed, forming complex networks. researchgate.netrsc.org It is highly probable that this compound would also exhibit similar hydrogen-bonded dimers, which would then be further organized into more extended structures. The relative orientation of the carboxylic acid groups in the trans configuration would influence the geometry of these extended networks.

Interaction Typical Donor-Acceptor Distance (Å) Significance
O-H...O2.5 - 2.8Primary driving force for supramolecular assembly in carboxylic acids, often forming dimeric synthons.

This table provides typical values for O-H...O hydrogen bonds in carboxylic acids.

Beyond the strong O-H...O hydrogen bonds, weaker C-H...O interactions are also expected to contribute to the stabilization of the crystal lattice of this compound. These interactions, where a carbon-bound hydrogen atom acts as a donor and a carbonyl or hydroxyl oxygen acts as an acceptor, are now recognized as significant in directing crystal packing. rsc.org

In many organic crystal structures, these weaker interactions help to satisfy the coordination requirements of acceptor atoms and fill the voids between the more strongly bound primary motifs, leading to a more stable and dense packing arrangement. The cyclohexane ring provides a source of C-H donors that can engage in such interactions with the oxygen atoms of neighboring carboxylic acid groups.

Supramolecular Architectures and Packing Motifs

The dimeric units formed by O-H...O hydrogen bonds in dicarboxylic acids can be considered as fundamental building blocks. These dimers can then assemble into higher-order structures. Depending on the relative orientation of the carboxylic acid groups on the cyclohexane ring, these dimers can link together to form chains, sheets (layers), or more complex three-dimensional networks. researchgate.netrsc.org

For example, the trans disposition of the carboxylic acid groups in this compound could lead to the formation of extended chains or wave-like sheets, as the functional groups are on opposite sides of the cyclohexane ring's mean plane. This is in contrast to the cis isomer, where both groups are on the same side, which might favor the formation of different packing motifs.

Stereoisomerism has a profound impact on the solid-state packing of cyclohexanedicarboxylic acids. The cis and trans isomers of 1,3-cyclohexanedicarboxylic acid have different molecular shapes, which dictates how they can efficiently pack in a crystal lattice.

Conversely, this compound has its carboxylic acid groups on opposite sides of the ring, leading to a more extended, "S" shaped conformation. This difference in molecular topology would necessitate different packing strategies to maximize van der Waals interactions and hydrogen bonding. It is plausible that the more linear shape of the trans isomer could lead to a more densely packed structure compared to the cis isomer, potentially resulting in a higher melting point and different solubility properties. For comparison, the melting point of a mixture of cis and trans isomers is reported as 132-141 °C. sigmaaldrich.com

Divergence between Solid-State and Solution Conformations

The conformation of a molecule can be significantly influenced by its physical state. In the solid state, the conformation is largely dictated by the thermodynamics of crystal packing, where molecules arrange themselves to maximize stabilizing intermolecular interactions, such as hydrogen bonding, and to minimize steric repulsion. This often leads to a single, well-defined conformation. In contrast, molecules in solution are in a dynamic equilibrium and can adopt multiple conformations, with the relative populations of each conformer being influenced by the solvent, temperature, and pH.

For this compound, the cyclohexane ring is expected to exist predominantly in a chair conformation. In this conformation, the two carboxylic acid groups can be in either a diequatorial (ee) or a diaxial (aa) arrangement. Due to significant 1,3-diaxial steric interactions that would occur between the axial carboxylic acid group and the axial hydrogens on the same side of the ring, the diequatorial conformer is anticipated to be considerably more stable.

While the crystal structure of this compound is not available, studies on the closely related cis-1,3-cyclohexanedicarboxylic acid and trans-1,2-cyclohexanedicarboxylic acid in solution provide valuable insights. Research utilizing NMR spectroscopy and density functional theory (DFT) calculations has shown that for cis-1,3-cyclohexanedicarboxylic acid, there is a strong preference for the diequatorial conformation in both water and dimethyl sulfoxide (B87167) (DMSO). This preference is maintained across different ionization states of the carboxylic acid groups.

It is highly probable that this compound would also exhibit a strong preference for the diequatorial conformation in solution. The energetic penalty of placing a carboxylic acid group in an axial position is substantial, and in the absence of specific intramolecular interactions that could stabilize the diaxial form, the diequatorial conformer would be the major species in solution.

In the solid state, it is also most likely that this compound would adopt a diequatorial conformation to minimize intramolecular steric strain. The molecules would then pack in the crystal lattice in a manner that maximizes intermolecular hydrogen bonding between the carboxylic acid groups of neighboring molecules, likely forming extended networks or chains.

The primary divergence between the solid-state and solution conformations would therefore not be in the fundamental chair conformation of the cyclohexane ring or the diequatorial positioning of the substituents, but rather in the dynamic nature of the molecule. In solution, the molecule would be in a rapid conformational equilibrium, with the diequatorial conformer being the most populated, but with other less stable conformers, such as twist-boat forms, also being transiently present. The solid state, on the other hand, would "lock" the molecule into a single, energetically favorable diequatorial conformation.

The following table summarizes the expected conformational preferences for this compound in the solid state versus in solution, based on the analysis of related compounds.

State Predominant Conformation Key Characteristics
Solid-StateDiequatorial (ee) ChairStatic conformation; optimized for crystal packing and intermolecular hydrogen bonding.
SolutionDiequatorial (ee) ChairDynamic equilibrium; major conformer, with minor populations of other conformers.

Chemical Reactivity and Derivatization Strategies

Formation of Anhydride (B1165640) Intermediates

The formation of cyclic anhydrides from dicarboxylic acids is a key reaction that depends on the stereochemistry of the starting material.

While the cis-isomer of a 1,2- or 1,3-dicarboxylic acid can readily form a cyclic anhydride upon heating due to the proximity of the two carboxyl groups, the trans-isomer cannot directly form a monomeric cyclic anhydride. stackexchange.com The spatial separation of the carboxyl groups in trans-1,3-cyclohexanedicarboxylic acid prevents intramolecular cyclization to a stable, five- or six-membered ring anhydride.

However, under forcing conditions, such as heating with a dehydrating agent like acetic anhydride, it is possible to isomerize the trans-acid to the cis-acid, which then rapidly cyclizes to form the cis-cyclic anhydride. google.com This process is driven by the formation of the thermodynamically stable anhydride ring. google.com

Although the trans-isomer itself does not directly form a cyclic anhydride, the corresponding cis-anhydride, which can be obtained from a mixture of cis and trans isomers, is a valuable synthetic intermediate. google.com Cyclic anhydrides are reactive electrophiles and can be readily opened by nucleophiles such as alcohols and amines to produce mono-esters and mono-amides, respectively. cymitquimica.com This reactivity makes them useful building blocks in the synthesis of polymers and pharmaceuticals. cymitquimica.com For example, the reaction of the anhydride with an alcohol will yield a cis-1,3-cyclohexanedicarboxylic acid monoester. google.com

Enzyme-Mediated Transformations and Selectivity

The application of enzymes in organic synthesis offers significant advantages, including high selectivity under mild reaction conditions, which is particularly relevant for structurally complex molecules like cyclohexanedicarboxylic acid derivatives. mdpi.combiorxiv.org While direct enzymatic transformations on this compound are not extensively documented in the reviewed literature, the principles of enzyme-mediated catalysis can be inferred from studies on closely related cyclohexane (B81311) structures. Enzymes, particularly lipases and ketoreductases, demonstrate remarkable regioselectivity and stereoselectivity in reactions involving cyclohexane rings. mdpi.comnih.gov

Enzyme-catalyzed reactions are known to discriminate between enantiomeric substrates or products, a process known as an enantioselective reaction. kocw.or.kr For instance, lipases are widely used for the kinetic resolution of racemic mixtures and the desymmetrization of meso-compounds. kocw.or.krnih.gov A notable example is the efficient desymmetrization of cis-1,3-cyclohexanediol (B3029893) using Candida antarctica lipase (B570770) B (CALB), which yields the monoacetate product with excellent enantioselectivity (up to >99.5% ee) and high yield (up to 93%). nih.gov Such processes highlight the potential for enzymes to selectively modify one of the two prochiral carboxylic acid groups in 1,3-cyclohexanedicarboxylic acid or to resolve racemic mixtures of its derivatives.

The selectivity of these enzymatic reactions is highly dependent on the reaction conditions, such as the choice of solvent and acyl group donor, which can impact enzyme activity, stability, and selectivity. mdpi.comrsc.org For example, hydrophobic organic solvents have been shown to improve the enantioselectivity of lipase-catalyzed acylations. mdpi.com The structural features of the substrate are also critical; studies on ketoreductases have shown that minor changes in the substrate, such as replacing a thioester with an oxygen ester, can lead to a dramatic loss of enantioselectivity. nih.gov This sensitivity underscores the "hidden specificities" within enzymes, where non-physiological substrates may adopt different binding modes, leading to unexpected stereochemical outcomes. nih.gov These findings suggest that this compound and its derivatives are viable candidates for highly selective enzymatic modifications, provided the enzyme and reaction conditions are carefully optimized.

Coordination Chemistry and Ligand Properties

The presence of two carboxylate groups makes this compound (1,3-CHDA) a versatile ligand in coordination chemistry. cymitquimica.com Its conformational flexibility, combined with the spatial orientation of the carboxyl groups, allows it to act as a linker, forming a diverse range of supramolecular structures with metal ions, including discrete macrocycles and extended coordination polymers. acs.org

Chelation with Metal Ions

This compound readily chelates with metal ions, utilizing its carboxylate functionalities to form stable complexes. The coordination can involve one or both oxygen atoms of the carboxylate group, leading to various binding modes. Studies on lead(II) complexes demonstrate that the 1,3-CHDC dianion can coordinate to lead centers, contributing to the formation of extended inorganic-organic hybrid structures. acs.org In these structures, the lead atoms exhibit hemi- or holodirected coordination geometries, influenced by the arrangement of the ligands. acs.org

Similarly, reactions with diorganotin reagents, such as dimethyltin (B1205294) and di-n-butyltin oxides, yield complexes where the dicarboxylate ligand bridges the metal centers. acs.org The resulting structures are heavily influenced by the substituents on the tin atom. The carboxylate groups of 1,3-CHDA coordinate to the tin atoms, creating either monomeric, cyclo-oligomeric, or polymeric assemblies in the solid state. acs.org The ability of the carboxylate groups to bridge metal centers is fundamental to the formation of the more complex architectures discussed below.

Formation of Metal-Organic Coordination Polymers (MOCPs) and Frameworks (MOFs)

As a dicarboxylate linker, 1,3-CHDA is a recognized building block for Metal-Organic Frameworks (MOFs) and Coordination Polymers (MOCPs). cymitquimica.com The reaction of 1,3-CHDA with metal ions under appropriate conditions leads to the self-assembly of extended networks.

Research on diorganotin derivatives shows the formation of one-dimensional (1D) polymeric structures with the general composition [{R₂Sn(1,3-chdca)(H₂O)y}n]. acs.org In these chains, the 1,3-CHDA ligands act as bridges between the diorganotin units. These 1D polymers can further associate into two- or three-dimensional supramolecular architectures through intermolecular interactions like Sn···O contacts or O–H···O hydrogen bonds. acs.org

With lead(II), 1,3-CHDA forms a variety of hybrid structures possessing one- or two-dimensional inorganic connectivity combined with zero- or one-dimensional organic connectivity. acs.org For example, the compound Pb₂(1,3-CHDC)₂(H₂O) is described as a true 3D hybrid compound with a two-dimensional inorganic network and one-dimensional organic connectivity (I²O¹ type). acs.org This demonstrates the capacity of the 1,3-CHDA ligand to generate robust, higher-dimensional frameworks.

Ligand Design and Impact on Coordination Network Topology

The final topology of the coordination network is critically dependent on the ligand's intrinsic properties, particularly its conformational flexibility. acs.orgacs.org The cyclohexane ring of 1,3-CHDA is not planar and can adopt different conformations, with the carboxylate groups in either equatorial (e) or axial (a) positions. The relative orientation of these groups profoundly impacts the geometry of the resulting metal complex.

In lead(II) complexes, the conformation of the 1,3-CHDA anion was found to be diequatorial (e,e) in layered and 3D hybrid structures, while an axial-equatorial (a,e) conformation was observed in a structure with three-dimensional organic connectivity but no inorganic connectivity. acs.org This illustrates a direct link between ligand conformation and the dimensionality of the resulting network.

This principle is also evident in diorganotin complexes. The spatial arrangement of the carboxyl groups in different isomers of cyclohexanedicarboxylic acid (1,2-, 1,3-, and 1,4-) and the steric bulk of the organic substituents (e.g., methyl vs. n-butyl) on the tin atom are key determinants for the formation of either macrocyclic rings or 1D coordination polymers. acs.org For instance, while the reaction of cis/trans-1,3-CHDA with dimethyltin oxide yielded a 1D polymer, other isomers under similar conditions formed distinct macrocyclic structures. acs.org This highlights how subtle changes in ligand geometry can be used to direct the self-assembly process towards a desired network topology. nih.govnih.govnih.gov

Summary of Metal Complexes with 1,3-Cyclohexanedicarboxylic Acid (1,3-CHDA)
Metal IonLigand ConformationResulting Structure/TopologyReference
Diorganotin (Me₂, nBu₂)cis-e,e1D Coordination Polymer: [{R₂Sn(1,3-chdca)(H₂O)y}n] acs.org
Lead (Pb²⁺)e,eLayered and 3D Hybrid Structures (e.g., I²O¹ type) acs.org
Lead (Pb²⁺)a,e3D Organic Connectivity (I⁰O³) acs.org

Catalytic Reactivity of Metal Complexes Derived from Cyclohexanedicarboxylic Acids

Metal-organic frameworks and coordination polymers are increasingly investigated for their catalytic applications, owing to their high surface area and tunable active sites. rsc.orgrsc.org Metal complexes derived from cyclohexanedicarboxylic acids are promising candidates for catalysis.

Studies have reported on the catalytic reactivity of novel coordination polymers constructed from cis-1,2-cyclohexanedicarboxylic acid, bipyridyl ligands, and various metal ions. acs.org Although this involves a different isomer, it establishes the principle that such frameworks can possess catalytic activity. More directly, lanthanide-based coordination polymers have been shown to act as size-selective catalysts for cyanosilylation reactions, which can be reused without a loss of activity. rsc.org The development of multimetallic complexes is a growing field, inspired by bimetallic metalloenzymes in nature, aiming to enhance catalyst performance through cooperative effects between metal centers. ed.ac.uk

The catalytic potential of these materials stems from the accessible metal centers within the framework, which can act as Lewis acids to activate substrates. ed.ac.uk While specific catalytic studies on complexes derived solely from this compound were not prominent in the reviewed literature, the established catalytic activity of frameworks built from its isomers and other dicarboxylates suggests a strong potential for application in heterogeneous catalysis. acs.orgrsc.orgnih.govresearchgate.net

Studies on Interaction with Biological Molecules (e.g., Enzyme Inhibition Mechanisms of Derivatives)

Derivatives of cyclohexanedicarboxylic acids, particularly those incorporating the cyclohexane-1,3-dione skeleton, have been shown to interact with biological molecules and exhibit significant biological activity. nih.govmdpi.com

A key mechanism of action for these derivatives is enzyme inhibition through metal chelation. Cyclohexane-1,3-dione derivatives are known to be effective inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase. nih.govmdpi.com Their inhibitory property arises from their ability to chelate the ferrous ion (Fe²⁺) located in the active site of the enzyme, thereby blocking its catalytic function. nih.govmdpi.com

Furthermore, various derivatives of cyclohexane and cyclohexene (B86901) carboxylic acids have demonstrated a broad spectrum of biological activities. mdpi.comppor.az Research has shown that these compounds can possess antimicrobial, antifungal, anti-inflammatory, and antiproliferative properties. mdpi.comppor.azcabidigitallibrary.org For example, certain newly synthesized amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid showed potent antiproliferative activity, with some being more effective than ibuprofen. mdpi.com One derivative strongly inhibited the secretion of the pro-inflammatory cytokine TNF-α. mdpi.com Monoesters of cyclohexene dicarboxylic acids have also been tested for antimicrobial and antifungal properties against pathogenic microorganisms like Staphylococcus aureus, Escherichia coli, and Candida species. ppor.az

These findings indicate that the cyclohexane dicarboxylic acid scaffold is a valuable template for designing biologically active molecules. The mechanism often involves specific interactions with biological targets, such as the chelation-based inhibition of metalloenzymes or other interactions that modulate cellular pathways. nih.gov

Reported Biological Activities of Cyclohexanedicarboxylic Acid Derivatives
Derivative ClassBiological ActivityProposed Mechanism/TargetReference
Cyclohexane-1,3-dione derivativesEnzyme Inhibition (Herbicidal)Chelation of Fe²⁺ in the active site of 4-hydroxyphenylpyruvate dioxygenase nih.govmdpi.com
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidAntiproliferative, Anti-inflammatoryInhibition of TNF-α secretion mdpi.com
Monoesters of cyclohexene dicarboxylic acidsAntimicrobial, AntifungalActivity against various pathogenic bacteria and fungi ppor.az
General Cyclohexane derivativesAnticancer, Antioxidant, Cytotoxic, Analgesic, AntithrombinVarious, including disruption of cytoplasmic membranes cabidigitallibrary.org

Applications in Advanced Materials Science and Polymer Chemistry Research

Monomer for High-Performance Polymers

Trans-1,3-cyclohexanedicarboxylic acid serves as a fundamental monomer in the synthesis of various high-performance polymers through polycondensation reactions. Its non-planar, saturated ring structure imparts specific characteristics to the polymer backbone, influencing properties such as thermal stability, crystallinity, and solubility.

Polyesters derived from cyclohexanedicarboxylic acids are noted for their robust performance characteristics. The synthesis typically involves a melt polycondensation reaction between the diacid monomer, such as this compound, and a suitable diol. The resulting polymers are fully aliphatic, containing both cyclic and linear segments which allows for fine-tuning of their properties. unibo.it

Research into the closely related trans-1,4-cyclohexanedicarboxylic acid (t-CHDA) provides significant insight into the properties that can be expected. For instance, a series of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s were synthesized using diols with varying numbers of methylene (B1212753) units (from 3 to 6). unibo.it The thermal properties of these polyesters, including the glass transition temperature (Tg) and melting temperature (Tm), were shown to be highly dependent on the length of the diol chain. A distinct "odd-even" effect was observed, where polyesters made with even-numbered diols (like 1,4-butanediol) were prone to fast crystallization, while those with odd-numbered diols were more easily quenched into an amorphous state. unibo.it This demonstrates how the monomer's structure directly controls the polymer's microstructure and resulting physical properties. unibo.it

Table 1: Thermal Properties of Polyesters Based on trans-1,4-Cyclohexanedicarboxylic Acid and Various Diols Data extracted from studies on the 1,4-isomer to illustrate typical properties of poly(alkylene cyclohexanedicarboxylate)s.

Polymer NameDiol UsedGlass Transition Temperature (Tg)Melting Temperature (Tm)Key Finding
Poly(propylene trans-1,4-cyclohexanedicarboxylate) (PPCE)1,3-propanediol16 °C137 °COdd-numbered diol disrupts crystallization. unibo.it
Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE)1,4-butanediol25 °C189 °CEven-numbered diol leads to fast crystallization. unibo.it
Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) (PPeCE)1,5-pentanediol2 °C105 °COdd-numbered diol results in lower crystallinity. unibo.it
Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) (PHCE)1,6-hexanediol9 °C141 °CEven-numbered diol shows high aptitude to crystallize. unibo.it

This compound can also be utilized in the synthesis of polyamides, typically through melt polycondensation with various diamines. While specific research focusing exclusively on the trans-1,3-isomer is limited, studies on related isomers provide valuable insights into the expected chemistry and material properties. For example, research on polyamides derived from cis/trans-1,4-cyclohexanedicarboxylic acid has shown that the stereochemistry of the diacid monomer is a critical factor in determining the polymer's final characteristics. researchgate.net The cis isomer tends to introduce "kinks" into the polymer chain, which disrupts packing and can alter properties like crystallinity and solubility compared to the more linear arrangement afforded by the trans isomer. researchgate.net Furthermore, the trans-1,2-cyclohexanedicarboxylic acid isomer is used as a reagent in the synthesis of various carboxamides, indicating the reactivity of the functional groups for amide bond formation. chemicalbook.com These findings suggest that polyamides based on this compound would form semi-crystalline engineering plastics with properties influenced by the rigid, non-planar cyclohexane (B81311) ring.

Currently, there is a lack of available scientific literature detailing the specific use of this compound in the production of soluble polybenzoxazoles. This application remains a potential area for future research.

Modifiers for Polymer Properties (e.g., Chirality, Glass Transition Temperature)

The incorporation of this compound into a polymer backbone serves as an effective method for modifying its intrinsic properties. The rigid and non-aromatic nature of the cyclohexane ring offers a distinct structural motif compared to purely aliphatic or aromatic monomers.

The stereochemistry of the monomer is a key tool for modification. Because the trans-isomer is chiral, using an optically pure form of this compound can introduce chirality directly into the main chain of a polymer. This is a significant advantage for creating materials with specific optical properties or for applications in chiral separations.

The structure of the cyclohexane ring also has a profound impact on the glass transition temperature (Tg) of the resulting polymers. The incorporation of the bulky, alicyclic ring restricts the rotational freedom of the polymer chain, which generally leads to a higher Tg compared to analogous polymers made from linear aliphatic diacids. Studies on polyesters made from the 1,4-isomer show that the Tg can be finely tuned by the choice of the co-monomer diol. unibo.it As the number of flexible methylene units in the diol increases, the Tg of the polyester (B1180765) decreases, demonstrating a clear structure-property relationship. unibo.it The cis/trans isomerism also plays a role, as the different conformations affect the efficiency of polymer chain packing and intermolecular interactions, thereby influencing thermal properties.

Design and Synthesis of Functional Metal-Organic Materials

In the realm of inorganic and materials chemistry, this compound functions as a versatile organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). sigmaaldrich.com Its two carboxylate groups can coordinate to metal ions, acting as a bridge to form extended one-, two-, or three-dimensional networks.

The synthesis of these materials typically involves the self-assembly of the diacid ligand and a metal salt (e.g., nitrates or perchlorates of Co(II), Mn(II), Cu(II), Cd(II)) under solvothermal or hydrothermal conditions. The geometry of the trans-1,3-isomer, with its specific angle and distance between the carboxylate groups, directs the resulting topology of the framework. The flexibility of the cyclohexane ring, which can adopt different conformations, adds another layer of structural diversity to the resulting materials. This allows for the design of functional materials with tailored porosity, stability, and catalytic or sensory capabilities.

When the metal ions used in the synthesis of coordination polymers are paramagnetic (possessing unpaired electrons), such as copper(II) or cobalt(II), the trans-1,3-cyclohexanedicarboxylate ligand can mediate magnetic interactions between these metal centers. The distance and pathway between the metal ions, as dictated by the ligand, determine the nature and strength of this magnetic coupling.

Research on coordination polymers built from related isomers provides clear evidence of these phenomena. For instance, a copper(II) coordination polymer synthesized with trans-1,4-cyclohexanedicarboxylic acid was found to contain paddlewheel-type copper dimers that exhibited strong antiferromagnetic exchange interactions, where the magnetic moments of adjacent copper ions align in opposite directions. In another study, two different cobalt(II) coordination polymers were synthesized, both of which showed antiferromagnetic coupling between the adjacent metal ions. These examples highlight how the dicarboxylate ligand facilitates communication between metal centers, leading to collective magnetic behavior.

Table 2: Magnetic Behavior in Coordination Polymers with Cyclohexanedicarboxylate Ligands Data from related isomers illustrating the role of the ligand in mediating magnetic properties.

Metal IonLigand IsomerObserved Magnetic PropertyStructural Feature
Copper(II)trans-1,4-cyclohexanedicarboxylateStrong Antiferromagnetic CouplingPaddlewheel-type bi-nuclear blocks.
Cobalt(II)1,2-phenylenediacetic acid & 1,3-phenylenediacetic acid (related dicarboxylates)Antiferromagnetic CouplingCoupling between adjacent metal ions.
Copper(II)2,3,5,6-tetrafluoroterephthalate (aromatic analogue)Ferromagnetic InteractionsLayered coordination polymer structure.

Photoluminescence Properties of Coordination Polymers

The investigation into the photoluminescent properties of coordination polymers incorporating this compound as a ligand is an area with a notable lack of specific research. Coordination polymers, particularly those involving lanthanide ions, are of significant interest for their unique luminescent properties, which are highly dependent on the nature of the organic ligands. nih.govcolorado.edu These ligands can act as "antennas," absorbing energy and transferring it to the metal centers, which then emit light at their characteristic wavelengths. chemistryviews.org

Precursors for Specialized Organic Materials (e.g., Liquid Crystal Materials)

The utility of this compound as a precursor for specialized organic materials, such as liquid crystals, is not well-documented in scientific literature. Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular structure is a key determinant of their behavior. colorado.edu Calamitic, or rod-like, liquid crystals often incorporate rigid core structures to promote the necessary orientational order. tandfonline.com

Cyclohexane rings are frequently used as components in the synthesis of liquid crystal molecules due to their conformational flexibility and their ability to influence the material's properties, such as its clearing point and viscosity. tandfonline.comwhiterose.ac.uk Research in this area has predominantly focused on derivatives of trans-1,4-cyclohexanedicarboxylic acid, where the linear arrangement of the carboxyl groups is conducive to forming the elongated molecular shapes required for calamitic liquid crystals. tandfonline.comresearchgate.net The bent geometry of the trans-1,3- isomer does not lend itself as readily to the formation of traditional rod-like mesogens. While bent-core liquid crystals are a known class of materials with unique properties, there is no specific mention in the available literature of this compound being employed for this purpose.

Theoretical and Computational Chemistry Approaches to Trans 1,3 Cyclohexanedicarboxylic Acid

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the conformational preferences and energetic landscape of trans-1,3-Cyclohexanedicarboxylic acid.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations (e.g., M06-2X, B3LYP)

DFT methods are a cornerstone for the theoretical investigation of this compound. Functionals such as M06-2X and B3LYP are frequently employed to perform geometry optimizations and calculate the electronic energies of its various conformers. For instance, calculations at the M06-2X/cc-pVTZ(-f)++ level of theory have been utilized to obtain optimized geometries and free energies for cyclohexanedicarboxylic acid isomers. nottingham.ac.uk These calculations have confirmed that the trans isomer possesses greater thermodynamic stability compared to its cis counterpart. nottingham.ac.uk This enhanced stability is attributed to the fact that the trans configuration allows both bulky carboxylic acid groups to reside in equatorial positions on the cyclohexane (B81311) ring, thus minimizing steric strain. nottingham.ac.uk

The choice of functional and basis set is critical for obtaining accurate results. The M06-2X functional is known for its robust performance in describing non-covalent interactions, which are crucial in determining the conformational preferences of flexible molecules like this compound. The B3LYP functional is another widely used hybrid functional that provides a good balance between computational cost and accuracy for many organic systems.

Prediction of Conformational Energies and Populations

The conformational landscape of this compound is dominated by the chair conformation. Due to the trans substitution pattern, the two carboxylic acid groups can simultaneously occupy equatorial positions (diequatorial) or axial positions (diaxial). DFT calculations consistently predict that the diequatorial conformer is significantly lower in energy than the diaxial conformer. This energy difference arises from the unfavorable 1,3-diaxial interactions that would occur between the two carboxylic acid groups in the diaxial conformation.

A hypothetical data table illustrating the expected trend in relative energies is presented below. The values are illustrative and intended to show the significant preference for the diequatorial chair conformation.

Illustrative Conformational Energies of this compound

Conformer Relative Energy (kcal/mol)
Diequatorial Chair 0.0 (most stable)
Diaxial Chair > 5.0
Twist-Boat Higher

Note: This table is illustrative and based on general principles of conformational analysis. Specific calculated values from peer-reviewed literature for all conformers were not available.

Elucidation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Computational studies are pivotal in identifying and quantifying weak intramolecular interactions, such as hydrogen bonds, that can influence molecular conformation. For this compound, the geometry of the diequatorial conformer does not favor the formation of a strong intramolecular hydrogen bond between the two carboxylic acid groups due to the large distance between them.

This computational insight is supported by experimental data. The ratio of the first to the second ionization constants (K₁/K₂) for dicarboxylic acids is often used as an indicator of intramolecular hydrogen bonding in the monoanion. For this compound in aqueous solution, this ratio is small, suggesting the absence of significant intramolecular hydrogen bonding. While the neutral molecule in the gas phase could theoretically adopt conformations that allow for weak C-H···O interactions, these are generally not strong enough to overcome the inherent stability of the diequatorial chair conformation.

Molecular Mechanics Simulations for Conformational Analysis

While quantum mechanical methods provide high accuracy, they are computationally expensive. Molecular mechanics (MM) offers a faster alternative for exploring the conformational space of molecules. Force fields like MM3 or MMFF can be used to rapidly calculate the energies of a large number of conformations.

For this compound, MM simulations would corroborate the findings from DFT, identifying the diequatorial chair as the global minimum energy conformation. These methods are particularly useful for generating a diverse set of initial structures for subsequent higher-level QM calculations or for studying the behavior of the molecule in a larger system, such as a solvent box or a polymer matrix. However, specific studies detailing the application of molecular mechanics to the conformational analysis of isolated this compound are not prominently featured in the available literature.

Application of Advanced Computational Models for Molecular Dynamics and Reactivity Prediction

Beyond static conformational analysis, advanced computational models can be used to simulate the dynamic behavior of this compound and predict its reactivity. Ab initio molecular dynamics (AIMD) combines quantum mechanical energy calculations with classical equations of motion to simulate the time evolution of the system. This approach could provide insights into the flexibility of the cyclohexane ring and the dynamics of the carboxylic acid groups, including their rotational barriers and interactions with solvent molecules.

Furthermore, computational methods can be used to predict various reactivity descriptors. For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to estimate the molecule's ionization potential and electron affinity, respectively. The electrostatic potential mapped onto the electron density surface can reveal the regions most susceptible to nucleophilic or electrophilic attack. At present, detailed studies applying these advanced models specifically to this compound are not widely reported in the scientific literature.

Utilization of Equations for Coupling Constant Estimation (e.g., Karplus-type equations)

In the realm of theoretical and computational chemistry, the Karplus equation and its derivatives are indispensable tools for elucidating the three-dimensional structure of molecules in solution. nih.gov For cyclic systems like this compound, these equations provide a powerful link between experimentally observable nuclear magnetic resonance (NMR) parameters, specifically vicinal proton-proton coupling constants (³JHH), and the dihedral angles between these protons. nih.govorganicchemistrydata.org This relationship is fundamental to determining the conformational preferences of the cyclohexane ring.

The Karplus equation, in its general form, describes the correlation between the ³JHH coupling constant and the dihedral angle (φ) between the coupled protons. nih.gov The magnitude of the coupling is highly dependent on this angle, with large coupling constants typically observed for anti-periplanar (φ ≈ 180°) and syn-periplanar (φ ≈ 0°) arrangements, and small coupling constants for gauche relationships (φ ≈ 60°) or when the angle is close to 90°. organicchemistrydata.orgsemanticscholar.orgacs.org This principle is central to distinguishing between different chair conformations of substituted cyclohexanes.

For this compound, the cyclohexane ring can exist in two primary chair conformations: the diequatorial (e,e) conformer and the diaxial (a,a) conformer. In the diequatorial conformer, both carboxylic acid groups occupy equatorial positions, while in the diaxial conformer, they are in axial positions. The orientation of the ring protons, and thus their dihedral angles and corresponding ³JHH values, are distinct for each conformation.

Detailed research findings from conformational studies of related cyclohexanedicarboxylic acids, which utilize NMR spectroscopy in conjunction with density functional theory (DFT) calculations, rely on the estimation of coupling constants to determine the populations of different conformers in solution. semanticscholar.orgacs.orgresearchgate.net By comparing the experimentally measured ³JHH values with the theoretical values calculated for each possible conformation using Karplus-type equations, researchers can deduce the predominant conformation or the equilibrium mixture of conformers. acs.orgresearchgate.net

The theoretical ³JHH values are typically derived from the dihedral angles obtained from computationally optimized geometries of the conformers. acs.orgresearchgate.net Various parametrizations of the Karplus equation exist, which can be selected based on the specific molecular system and the desired accuracy. These equations often include terms that account for the electronegativity of substituents and other geometric factors that can influence the coupling constant.

A representative application of this approach would involve the following steps:

Computational modeling of the diequatorial and diaxial conformers of this compound to obtain their optimized geometries.

Measurement of the dihedral angles between vicinal protons for each conformer from the calculated structures.

Application of a suitable Karplus equation to calculate the expected ³JHH values for all vicinal proton pairs in each conformer.

Comparison of these calculated coupling constants with the experimentally determined values from the ¹H NMR spectrum of the molecule.

The following interactive data table illustrates the expected ranges for vicinal coupling constants in the chair conformation of a cyclohexane ring, which are critical for the conformational analysis of this compound.

Interaction TypeTypical Dihedral Angle (φ)Expected ³JHH (Hz)
Axial-Axial (Jaa)~180°10 - 14
Axial-Equatorial (Jae)~60°2 - 5
Equatorial-Equatorial (Jee)~60°2 - 5

Emerging Research Directions and Future Outlook

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to cyclohexanedicarboxylic acids is a significant area of current research. A key strategy involves moving away from harsh conditions and hazardous reagents towards biocatalytic and chemoenzymatic processes.

A notable advancement is the enzymatic desymmetrization of meso-1,3-cyclohexanedicarboxylic acid diesters. acs.orguni-graz.at This biocatalytic approach offers a highly selective and green alternative to traditional chemical methods for producing chiral derivatives. For instance, research has demonstrated the development of chemoenzymatic manufacturing processes for valuable pharmaceutical intermediates, highlighting the industrial viability of such green methodologies. uni-graz.at Furthermore, patents have been filed for processes involving the enantioselective opening of related cyclic compounds using lipases, indicating a broader trend towards enzymatic solutions in producing enantiomerically pure molecules. google.com

Another established, yet continuously refined, green method is the catalytic hydrogenation of isophthalic acid. While this method is not new, research focuses on developing more efficient and reusable catalysts, such as rhodium on alumina, and optimizing reaction conditions to reduce energy consumption and improve yield and purity.

Advanced Stereochemical Control in Synthesis and Derivatization

Achieving precise control over the stereochemistry of trans-1,3-cyclohexanedicarboxylic acid and its derivatives is critical for its application in pharmaceuticals and advanced materials. Research in this area focuses on both the initial synthesis and subsequent transformations.

Enzymatic kinetic resolution and desymmetrization are at the forefront of achieving high enantiomeric purity. google.com The use of lipases to selectively react with one enantiomer in a racemic mixture is a well-documented strategy. google.com The enzymatic desymmetrization of cis-1,3-cyclohexanedicarboxylic acid diesters, for example, provides a direct route to optically active products. google.com

However, maintaining stereochemical integrity during derivatization presents a significant challenge. Research has shown that during the polycondensation of (+)-trans-1,3-cyclohexanedicarboxylic acid with phosphite (B83602) derivatives, the optical rotation of the resulting polymers was lower than expected. researchgate.net This was attributed to racemization occurring via the formation of an intermediate mixed anhydride (B1165640) during the amidation reaction, a critical mechanistic insight for future polymer synthesis. researchgate.net Chiral resolution, which involves separating enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent, remains a widely used, if less elegant, method for obtaining stereochemically pure forms of the acid. inter-chem.plchembuyersguide.com

Exploration of this compound as a Ligand in Novel Functional Materials

The rigid, non-planar structure of the cyclohexanedicarboxylic acid backbone makes it an excellent candidate as a building block (ligand) for constructing coordination polymers and metal-organic frameworks (MOFs). The cis and trans isomers offer different spatial arrangements of their carboxylate groups, leading to diverse structural outcomes.

Research has demonstrated that using a mixture of cis and trans isomers of 1,3-cyclohexanedicarboxylic acid (1,3-chdcH₂) with uranyl ions can lead to the formation of a triperiodic, or three-dimensional, framework. researchgate.net This was the first such framework obtained using this versatile ligand. researchgate.net Other studies have shown that cis/trans-1,3-cyclohexanedicarboxylic acid can form one-dimensional or two-dimensional assemblies with uranyl ions. acs.org

Specific examples of coordination polymers constructed with the cis-isomer highlight the structural possibilities. The solvothermal reaction of cis-1,3-cyclohexanedicarboxylic acid with cobalt and a V-shaped N-donor ligand resulted in a two-dimensional network with a square-grid net that features two-fold interpenetration. rawdatalibrary.net In another study, cis-1,3-cyclohexanedicarboxylic acid was used to create supramolecular chain motifs through hydrogen bonding with another organic molecule, demonstrating its utility in generating cocrystals with planned architectures. iucr.orgresearchgate.net

Table 1: Examples of Functional Materials Incorporating 1,3-Cyclohexanedicarboxylic Acid

Isomer UsedMetal Ion / Co-formerResulting Material TypeStructural FeaturesReference
cis/trans MixtureUranyl (UO₂²⁺)3D FrameworkFirst triperiodic uranyl-containing framework with this ligand. researchgate.net
cis-1,3-chdcCobalt (Co²⁺)2D Coordination Polymer2-fold interpenetrating square-grid network. rawdatalibrary.net
cis-1,3-chdcN,N'-(pentane-1,5-diyl)bis(pyridine-4-carboxamide)CocrystalO—H···N hydrogen-bonded supramolecular chains. iucr.orgresearchgate.net
cis/trans MixtureUranyl (UO₂²⁺)1D or 2D AssembliesCoordination polymers. acs.org

In-depth Mechanistic Studies of its Chemical Transformations

A deeper understanding of the reaction mechanisms and conformational behavior of this compound is crucial for optimizing its use and predicting its properties. Current research integrates experimental and theoretical approaches to probe these fundamentals.

A key mechanistic challenge, as noted earlier, is the potential for racemization during derivatization reactions like polymerization. The identification of a mixed anhydride intermediate as the cause of racemization during amidation provides essential knowledge for designing synthetic protocols that preserve the desired stereochemistry. researchgate.net

Furthermore, detailed studies combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations have been employed to investigate the conformational preferences of the acid and its ionized forms in different solvents. researchgate.net This research elucidates how factors like pH and the solvent environment influence the three-dimensional shape of the molecule, which in turn governs its reactivity and how it assembles in larger structures. researchgate.net Understanding these subtle conformational dynamics is vital for its role as a ligand in the rational design of functional materials.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of systems involving this compound. This integrated approach allows for the rational design of new materials and processes.

A prime example is the use of DFT quantum mechanical calculations alongside NMR spectroscopy to determine the conformational populations of cyclohexanedicarboxylic acids. researchgate.net Theoretical calculations can predict the most stable conformations and the energy barriers between them, which can then be verified and refined by experimental NMR data. researchgate.net This combined strategy provides a much more detailed and accurate picture of the molecule's behavior than either method could alone. This predictive power is invaluable for designing ligands that will self-assemble into MOFs or coordination polymers with desired topologies and properties, saving significant time and resources in the laboratory.

Q & A

Q. What experimental methods are recommended for synthesizing high-purity trans-1,3-cyclohexanedicarboxylic acid?

Optimal synthesis conditions for structurally similar trans-cyclohexanedicarboxylic acids involve using sulfuric acid as a catalyst, maintaining temperatures above 120°C, and reaction times of ~12 hours, achieving yields up to 80% and purity >99% (via 1H^1H NMR validation) . While these conditions are established for the trans-1,2 isomer, analogous protocols can be adapted for the 1,3-derivative by adjusting steric and electronic factors.

Q. How can NMR spectroscopy resolve conformational dynamics of this compound in solution?

Vicinal 3JHH^3J_{HH} coupling constants from 1H^1H NMR are critical for distinguishing axial-equatorial (ae) and equatorial-equatorial (ee) conformers. For example, in DMSO, the ionization state (protonated vs. deprotonated carboxyl groups) significantly shifts conformational equilibria due to intramolecular hydrogen bonding or steric repulsion . Integration of NMR peaks combined with temperature-dependent studies quantifies conformer populations.

Q. What are the best practices for crystallographic characterization of this compound derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. The flexible cyclohexane ring often adopts chair or twist-boat conformations in coordination polymers, as seen in Pb(II) complexes bridged by trans-1,4-cyclohexanedicarboxylate ligands . Ensure high-resolution data collection (>0.8 Å) to resolve subtle torsional angles.

Advanced Research Questions

Q. What strategies address contradictions between experimental NMR data and computational conformational predictions?

Discrepancies often arise from incomplete solvent models in DFT. To resolve this:

  • Explicitly include solvent molecules (e.g., DMSO or water clusters) in simulations.
  • Compare experimental 3JHH^3J_{HH} couplings with computed values using the Karplus equation.
  • Validate against alternative techniques like IR spectroscopy for hydrogen bonding evidence .

Q. How can this compound be utilized in designing functional materials?

Its rigid yet flexible structure makes it a versatile ligand in coordination polymers. For example, trans-1,4-cyclohexanedicarboxylate forms zigzag chains with Pb(II), stabilized by π-π interactions and hydrogen bonding . For the 1,3-isomer, explore its potential in metal-organic frameworks (MOFs) by tuning linker geometry for gas storage or catalysis.

Q. What role does entropy play in the pH-dependent reactivity of cyclohexanedicarboxylic acids?

Entropic contributions dominate during deprotonation: the loss of hydrogen bonding in the monoanion increases conformational freedom, offsetting enthalpic penalties. This is quantified via van’t Hoff analysis of NMR data, revealing entropy-driven stabilization of ee conformers at high pH .

Methodological Considerations

Q. How to optimize DFT parameters for accurate modeling of this compound conformers?

  • Use hybrid functionals (e.g., M06-2X) with dispersion corrections.
  • Employ the cc-pVTZ(-f)++ basis set for geometry optimization.
  • Include implicit solvent models (e.g., SMD for DMSO) and validate against experimental 3JHH^3J_{HH} couplings .

Q. What are common pitfalls in interpreting cyclohexane ring dynamics via NMR?

  • Overlooking slow exchange regimes: Use variable-temperature NMR to distinguish static vs. dynamic equilibria.
  • Misassigning diastereotopic protons: Apply 2D NOESY or COSY to resolve overlapping signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.